

An In-Depth Technical Guide to 1'-Benzylspiro[indoline-3,4'-piperidine]

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Compound of Interest

Compound Name: 1'-Benzylspiro[indoline-3,4'-piperidine]

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic methodologies for **1'-Benzylspiro[indoline-3,4'-piperidine]**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The unique spirocyclic structure, which combines indoline and piperidine rings, makes it a valuable scaffold for the development of novel therapeutic agents.

Physicochemical Data

The fundamental molecular properties of **1'-Benzylspiro[indoline-3,4'-piperidine]** are summarized in the table below. These data are essential for experimental design, analytical characterization, and computational modeling.

Property	Value	References
Molecular Formula	C ₁₉ H ₂₂ N ₂	[1][2]
Molecular Weight	278.39 g/mol	[1][3]
Exact Mass	278.178314 u	[2]
Density	1.2 ± 0.1 g/cm ³	[2][3]
Boiling Point	430.5 ± 45.0 °C at 760 mmHg	[2][3]
Flash Point	174.4 ± 19.7 °C	[2][3]
Refractive Index	1.643	[2]

Experimental Protocols

The synthesis of **1'-Benzylspiro[indoline-3,4'-piperidine]** can be achieved through a multi-step process involving the reaction of phenylhydrazine and 1-(phenylmethyl)-4-piperidinecarboxaldehyde, followed by a reduction step.[2]

Synthesis of Intermediate Compound 15 (**1'-Benzylspiro[indoline-3,4'-piperidine]**)[2]

Materials:

- Phenylhydrazine
- 1-(Phenylmethyl)-4-piperidinecarboxaldehyde
- Trifluoroacetic acid (CF₃COOH)
- Toluene
- Acetonitrile (CH₃CN)
- Methanol (CH₃OH)
- Sodium borohydride (NaBH₄)
- Ammonium hydroxide (NH₄OH) 10% solution

- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄)
- Silica gel (35-70 µm)
- Dichloromethane (CH₂Cl₂)

Procedure:

- To a solution of phenylhydrazine (3.2 ml, 1.1 eq) in a mixture of toluene and acetonitrile (49:1, 50 ml), add trifluoroacetic acid (16.8 ml, 5 eq) at room temperature.
- Heat the resulting mixture to 35 °C.
- Slowly add a solution of 1-(phenylmethyl)-4-piperidinecarboxaldehyde (6 g, 0.03 mol) in a toluene/acetonitrile mixture (49:1, 10 ml).
- Maintain the reaction mixture at 35 °C overnight.
- Cool the mixture down to -10 °C.
- Add methanol (7 ml) to the cooled mixture.
- Add sodium borohydride (1.7 g, 1.5 eq) portionwise.
- Stir the mixture at room temperature for 1 hour.
- Add 10% ammonium hydroxide solution.
- Extract the mixture with ethyl acetate.
- Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
- Purify the residue (10 g) by column chromatography over silica gel (75 g SiO₂, 35-70 µm) using an eluent of 98:2 dichloromethane/methanol.

Yield: 3.3 g (40%) of **1'-Benzylspiro[indoline-3,4'-piperidine]**.[\[2\]](#)

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **1'-Benzylspiro[indoline-3,4'-piperidine]**.



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Caption: Synthetic pathway for **1'-Benzylspiro[indoline-3,4'-piperidine]**.

Biological and Pharmaceutical Relevance

While specific biological activities for **1'-Benzylspiro[indoline-3,4'-piperidine]** are not extensively documented in the public domain, the broader class of spiro[indoline-3,4'-piperidine] derivatives has garnered significant interest in pharmaceutical research. These scaffolds are recognized as important intermediates in the synthesis of novel pharmaceuticals, with potential applications in treating neurological disorders.[4] The rigid, three-dimensional structure of the spirocyclic system allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets. Further research into this and related compounds could unveil novel therapeutic applications.

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